(1-环己烯基)硼酸

描述

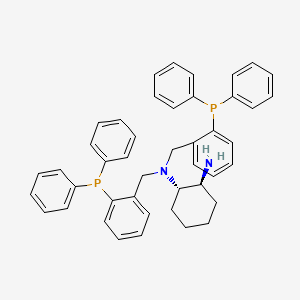

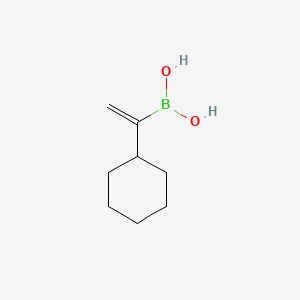

“(1-Cyclohexylvinyl)boronic acid” is a boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid . They are solids that tend to exist as mixtures of oligomeric anhydrides .

Synthesis Analysis

Boronic acids are common reagents used in the synthesis of organic compounds . They are important building blocks and key intermediates in the synthesis of pharmaceutical drug substances . Boronic acids are synthesized in a one-pot sequence by Ir-catalyzed borylation of arenes .Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . With only six valence electrons and a consequent deficiency of two electrons, the sp2-hybridized boron atom possesses a vacant p orbital .Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . They are derived synthetically from primary sources of boron such as boric acid . The effect of various polyols on the physical and chemical properties of boronic acids has been studied .科学研究应用

催化和有机合成

- 对映选择性催化:硼酸,包括(1-环己烯基)硼酸等衍生物,用于对映选择性催化,促进像氮杂-迈克尔加成这样的反应,这对创建复杂的有机化合物至关重要 (Hashimoto, Gálvez, Maruoka, 2015).

传感和检测

- 化学传感:硼酸用于各种传感应用中,特别是用于检测二醇和氟化物或氰化物阴离子等强路易斯碱。它们在均相分析和非均相检测中很有价值,包括生物标记和蛋白质操作 (Lacina, Skládal, James, 2014).

生物医学应用

- 疾病治疗:含硼酸的聚合物已显示出治疗 HIV、肥胖症、糖尿病和癌症等疾病的潜力。它们独特的反应性和溶解性特性使它们适用于开发新的生物材料 (Cambre, Sumerlin, 2011).

表面功能化

- 表面改性:硼酸用作分子墨水,用于改性聚乙烯醇等材料的表面。它们赋予这些材料荧光、卤变色和化学传感能力等功能特性 (Nishiyabu, Tomura, Okade, Kubo, 2018).

治疗剂开发

- 药物剂:它们已被探索用于开发酶抑制剂,并作为识别生物学上重要的糖类的抗体的模拟物 (Yang, Gao, Wang, 2003).

材料化学

- 分子结构:硼酸是构建大环、笼状化合物和聚合物等复杂分子结构的关键,这有利于材料化学和纳米技术 (Severin, 2009).

荧光和亲和分离

- 荧光探针和分离:它们用于糖识别荧光探针和用于分离生物活性顺式二醇的亲和凝胶中,这在生物医学研究和生物技术中至关重要 (Xu, Uddin, Kamra, Schnadt, Ye, 2014).

安全和危害

Boronic acids and their esters are common reagents used in the synthesis of organic compounds . Several boronic acids have been identified as potential mutagens and should be controlled at low levels using sensitive methods . Safety measures might include particle dust respirators, if necessary, combined with an absorption cartridge .

未来方向

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . This includes sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

作用机制

Target of Action

(1-Cyclohexylvinyl)boronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of (1-Cyclohexylvinyl)boronic acid are the carbon atoms in the organic groups involved in the Suzuki–Miyaura coupling .

Mode of Action

In the Suzuki–Miyaura coupling, (1-Cyclohexylvinyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The palladium acts as a catalyst, facilitating the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by (1-Cyclohexylvinyl)boronic acid . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of new carbon–carbon bonds, leading to the creation of complex organic molecules .

Pharmacokinetics

Boronic acids are generally considered stable and easy to handle . They are also known to be relatively non-toxic and environmentally friendly, as they ultimately degrade into boric acid .

Result of Action

The primary result of the action of (1-Cyclohexylvinyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of complex organic molecules, which can be used in various applications in organic chemistry .

Action Environment

The action of (1-Cyclohexylvinyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of (1-Cyclohexylvinyl)boronic acid can be affected by exposure to air . It is generally considered stable and easy to handle .

属性

IUPAC Name |

1-cyclohexylethenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h8,10-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCSBKCAYWOACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C)C1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B598567.png)

![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)

![tert-Butyl [(dimethylamino)methyl]carbamate](/img/structure/B598578.png)